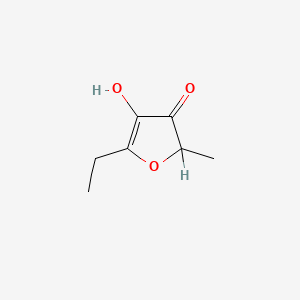

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

Description

Overview of Furanone Derivatives in Chemical Research

Furanone derivatives, characterized by a furan (B31954) ring with a ketone group, are a class of compounds that have garnered considerable attention in chemical research. foodb.ca Many of these derivatives are naturally occurring, found in a wide array of fruits and other foods, and are often key contributors to their characteristic aromas. taylorandfrancis.comwikipedia.org For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a well-known flavor compound in strawberries and pineapples. wikipedia.org

Beyond their sensory attributes, furanone derivatives are investigated for their diverse biological activities. Research has explored their potential as antimicrobial, anti-inflammatory, and antitumor agents. nih.govnih.gov The furanone scaffold also serves as a versatile starting material in organic synthesis for creating more complex heterocyclic compounds. nih.gov Their formation through processes like the Maillard reaction—a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor—makes them crucial subjects in food science. nih.govresearchgate.net

Nomenclature and Synonyms of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

The systematic name for this compound according to IUPAC is 5-Ethyl-4-hydroxy-2-methylfuran-3-one. nih.gov However, it is commonly known by a variety of synonyms in scientific literature and commercial contexts. This diversity in naming arises from its discovery and application in different fields. One of the most common trivial names is Homofuraneol. chembk.com In the flavor industry, it is also recognized by its FEMA (Flavor and Extract Manufacturers Association) number, 3623. nih.govsigmaaldrich.com

| Property | Value |

| IUPAC Name | 5-ethyl-4-hydroxy-2-methylfuran-3-one nih.gov |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| CAS Registry Number | 27538-09-6 |

Interactive Table: Synonyms and Identifiers

| Synonym | Identifier Type |

| Homofuraneol | Trivial Name chembk.com |

| 4-Hydroxy-5-ethyl-2-methyl-3(2H)-furanone | Systematic Name Variant nih.gov |

| FEMA 3623 | Flavor Industry Code sigmaaldrich.com |

| EHMF | Abbreviation (discouraged) nist.gov |

Structural Isomerism and Tautomerism of this compound

The structure of this compound allows for both structural isomerism and tautomerism, which are key to understanding its chemical behavior. It has a significant structural isomer, 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, where the positions of the ethyl and methyl groups on the furanone ring are swapped. nih.govnist.gov These isomers often occur together in commercial preparations and natural sources. nih.govsigmaaldrich.com

A critical aspect of the chemistry of 4-hydroxy-3(2H)-furanones is keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons. In the case of this compound, the hydrogen atom of the hydroxyl group at C4 is acidic and can be removed, leading to the formation of an enolate intermediate. This enolate can then be protonated at the C2 position.

This tautomerization is significant because it can lead to racemization at the C2 chiral center. nih.gov Studies on the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) have shown that the rate of this tautomerism, and thus racemization, is highly dependent on pH. The process is slowest in slightly acidic conditions (pH 4-5) and is catalyzed by both stronger acids (pH < 2) and, more significantly, by basic conditions (pH > 7). nih.gov Given the structural similarity, a comparable pH-dependent tautomerism is expected for this compound.

The carbon atom at position 2 of the furanone ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers: (R)-5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one and (S)-5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one. The stereochemistry at this position can significantly influence the compound's sensory properties and biological activity.

Due to the keto-enol tautomerism described above, the compound can readily racemize, especially under neutral or basic conditions. nih.gov This means that even if an enantiomerically pure form is produced through a stereoselective biological or chemical process, it may convert into a racemic mixture (an equal mixture of both enantiomers) over time. nih.gov Consequently, the compound is often supplied and studied as a mixture of its enantiomers and its structural isomer, 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone. sigmaaldrich.com

Significance in Academic and Applied Research

This furanone derivative holds considerable importance in both academic and applied research, primarily due to its role in flavor chemistry and as a tool for studying fundamental chemical processes.

This compound serves as an important model compound for investigating the Maillard reaction. This complex network of non-enzymatic browning reactions is fundamental to the development of color and flavor in cooked, roasted, and processed foods. The formation of furanones like EHMF from C7 sugars is a key pathway in this reaction. nih.govresearchgate.net By studying the formation of this specific compound under controlled conditions of temperature, pH, and precursor availability (sugars and amino acids), researchers can gain insights into the broader mechanisms of the Maillard reaction. researchgate.net This knowledge is crucial for the food industry to control and optimize the flavor profiles of thermally processed products. chemimpex.com

Contribution to Biological Systems and Flavor Science

This compound, often referred to by its synonym homofuraneol or as part of a tautomeric mixture called HEMF, is a significant compound in the realms of flavor science and, to a lesser extent, in the study of biological systems. researchgate.netperfumerflavorist.com It belongs to a class of organic compounds known as furanones, which are characterized by a furan ring structure with a ketone group. foodb.ca This compound exists as a mixture of two tautomeric isomers: 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone and 5-ethyl-4-hydroxy-2-methyl-3(2H)-one. nih.govresearchgate.net

Role in Flavor Science

As a volatile organic compound, this compound is highly regarded in the food and beverage industry for its potent and desirable aroma profile. nih.govchemimpex.com It is a key flavor component found in a variety of natural and processed foods, including shoyu (soy sauce), roasted coffee, and blackberries. perfumerflavorist.comsigmaaldrich.com Its presence imparts a characteristic sweet and caramel-like scent, making it a valuable flavoring agent. chemimpex.com

The sensory properties of this compound are complex and multifaceted, often described with a range of descriptors. Due to these attractive qualities and a low odor threshold, it is widely used to flavor products like beverages, ice creams, and sweets. researchgate.netnih.gov

Table 1: Organoleptic Profile of this compound

| Descriptor | Reference |

|---|---|

| Sweet | chemimpex.comsigmaaldrich.com |

| Caramel (B1170704) | perfumerflavorist.comchemimpex.comsigmaaldrich.com |

| Burnt | sigmaaldrich.com |

| Maple | perfumerflavorist.comsigmaaldrich.com |

| Bread | perfumerflavorist.comsigmaaldrich.com |

| Berry | sigmaaldrich.com |

| Wine-like | sigmaaldrich.com |

The formation of this compound is primarily understood through the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars, typically when heated. nih.govmdpi.com Research has shown that this furanone can be generated from the reaction of pentose (B10789219) sugars, such as xylose or ribose, with the amino acid L-alanine. researchgate.netcapes.gov.br The proposed mechanism involves the Strecker degradation of alanine (B10760859) to produce acetaldehyde, which is then incorporated into the pentose-derived structure to form the final compound. researchgate.netcapes.gov.br It can also be formed from C7 sugars through Amadori product intermediates. nih.govmdpi.com Beyond chemical synthesis, fermentation methods utilizing yeast have also been developed for its production. google.com

Contribution to Biological Systems

In addition to its role as a flavor compound formed during food processing, furanones like this compound are also known to be produced in biological systems such as plants, bacteria, and yeast. nih.gov These compounds can exhibit various physiological functions, which are thought to be linked to their redox activity, potentially acting as both pro- and anti-oxidants. nih.govresearchgate.net Researchers are exploring the potential antioxidant properties of this specific furanone, which may suggest future applications in health-related products. chemimpex.com

In plants, furanones are often stabilized through a process called glucosylation. nih.govmdpi.com For instance, this compound can be converted to its glucoside form (5-ethyl-2-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside), which is more stable than the aglycone. nih.govmdpi.com These glucosides can later be hydrolyzed to release the volatile aroma compound. nih.govmdpi.com

Table 2: Chemical Compound Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 5-ethyl-4-hydroxy-2-methylfuran-3-one | nih.gov |

| Molecular Formula | C₇H₁₀O₃ | nih.gov |

| Molecular Weight | 142.15 g/mol | nih.gov |

| CAS Number | 27538-09-6 | nih.govnist.gov |

| Synonyms | 4-HEMF, Homofuraneol, Ethyl furanone | perfumerflavorist.comsigmaaldrich.comnih.gov |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone |

| Acetaldehyde |

| L-alanine |

| Ribose |

| Xylose |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-4-hydroxy-2-methylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYOEDXNPLUUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C(O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885392 | |

| Record name | 3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27538-09-6 | |

| Record name | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27538-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-4-HYDROXY-2-METHYL-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG3201707P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Established Synthetic Routes for 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

The formation of the core furanone ring is a critical step in the synthesis of this compound. This is often accomplished through the intramolecular cyclization of acyclic precursors, a reaction that can be promoted under either acidic or basic conditions.

Acid-catalyzed cyclization represents a fundamental approach to constructing the 3(2H)-furanone skeleton. This methodology typically involves the use of a Brønsted or Lewis acid to promote the intramolecular condensation of a diketone or a related precursor. For the synthesis of the target compound, a hypothetical precursor would be a 2,4,5-heptanetrione derivative. The acid catalyst facilitates the enolization of one ketone and subsequent nucleophilic attack by the enol oxygen onto the other carbonyl group, followed by dehydration to yield the furanone ring.

Gold(I) complexes, acting as soft Lewis acids, have also been effectively used to catalyze the cyclization of γ-hydroxyalkynones into substituted 3(2H)-furanones under mild conditions. organic-chemistry.orgacs.org This method offers high efficiency for creating the furanone ring structure, which could be adapted for the synthesis of this compound by selecting an appropriately substituted γ-hydroxyalkynone.

Base-induced cyclization provides an alternative and often high-yielding route to 3(2H)-furanones. organic-chemistry.org This technique can involve the intramolecular condensation of precursors such as α-halo-β'-hydroxy ketones or other suitably functionalized open-chain compounds. The base abstracts an acidic proton to generate a nucleophile (e.g., an enolate), which then attacks an internal electrophilic site to form the heterocyclic ring.

One documented approach involves the base-induced intramolecular cyclization of specific sulfonium salts, which provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields under mild conditions. organic-chemistry.org While this specific example yields an aryl-substituted product, the underlying principle of base-catalyzed intramolecular cyclization of a linear precursor is a viable strategy for accessing the 5-ethyl-2-methyl substituted target molecule. The reaction proceeds by generating a carbanion that undergoes cyclization.

Table 1: Comparison of Chemical Cyclization Strategies

| Method | Catalyst/Reagent | Precursor Type | General Conditions |

| Acid-Catalyzed Cyclization | Brønsted or Lewis Acids (e.g., AuCl₃) | Diketones, γ-Hydroxyalkynones | Mild to moderate heating |

| Base-Induced Cyclization | Organic or Inorganic Bases | Functionalized Ketones/Sulfonium Salts | Mild, often room temperature |

Another synthetic strategy involves the modification of existing furan (B31954) or dihydrofuran rings through oxidative processes to install the required functionality.

While less commonly cited specifically for this compound, ozonolysis is a powerful oxidative tool in organic synthesis. In a hypothetical pathway, a suitably substituted dihydrofuranone with an exocyclic double bond could undergo ozonolysis. This process would cleave the double bond to potentially form a ketone, which, after subsequent rearrangement or functional group manipulation, could yield the desired 4-hydroxy-3(2H)-furanone structure. This route is highly dependent on the availability of the specific dihydrofuranone starting material.

Biotechnological methods, particularly those using yeasts, are prominent in the production of this compound, which is also known by the common name HEMF. nih.gov This compound is a key flavor component in fermented foods like soy sauce. nih.govsigmaaldrich.com

Yeast strains, especially Saccharomyces cerevisiae and Zygosaccharomyces rouxii, are known to produce this furanone. nih.govnih.govnih.gov The biosynthesis is linked to the Maillard reaction, involving precursors derived from sugars and amino acids. mdpi.comnih.gov Research has identified specific enzymes and genetic factors that influence production yields.

A key enzyme involved in the biosynthesis in yeast is an aldehyde reductase, encoded by the gene YNL134C in S. cerevisiae. nih.gov This enzyme catalyzes the formation of HEMF from an intermediate, (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone, in an NADPH-dependent reaction. nih.gov The intermediate itself is formed via a Knoevenagel condensation between acetaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone, a product of the Maillard reaction between ribose and glycine. nih.gov

Genetic modification studies have shown that deleting certain genes can enhance HEMF production. For instance, deleting the ADH1 gene in S. cerevisiae, which encodes for an alcohol dehydrogenase, leads to an accumulation of the precursor acetaldehyde and a subsequent increase in HEMF production. nih.gov This suggests that metabolic engineering to control precursor pools is a viable strategy for improving biotechnological synthesis.

Table 2: Key Factors in the Biotechnological Production of this compound

| Organism | Key Enzyme/Gene | Precursors | Effect on Production |

| Saccharomyces cerevisiae | Aldehyde Reductase (YNL134C) | Acetaldehyde, Maillard reaction products | Catalyzes final synthesis step nih.gov |

| Saccharomyces cerevisiae | ADH1 (Alcohol Dehydrogenase) | Acetaldehyde | Gene deletion increases precursor availability and HEMF yield nih.gov |

| Zygosaccharomyces rouxii | Not fully specified | Carbohydrate phosphates (e.g., D-ribose-5-phosphate) | Produces HEMF during fermentation nih.gov |

Enzymatic and Biotechnological Production Approaches

Microbial Pathways for Regioselective Hydroxylation

The biosynthesis of this compound in microorganisms, particularly yeasts like Saccharomyces cerevisiae and Zygosaccharomyces rouxii, is a complex process rather than a simple regioselective hydroxylation. Research indicates that its formation is intricately linked to primary metabolic pathways and the interaction of key precursors.

One proposed pathway suggests that the carbon backbone of the molecule originates from sugar phosphates within the pentose (B10789219) phosphate (B84403) pathway, such as D-xylulose 5-phosphate and D-ribulose-5-phosphate. perfumerflavorist.com Another significant route involves intermediates from the Maillard reaction, a chemical reaction between amino acids and reducing sugars. Studies have demonstrated that the formation of this furanone is significantly promoted when yeasts are cultivated in a medium containing Maillard reaction products derived from heating pentose sugars (like ribose) and amino acids (like glycine or alanine). Acetaldehyde, a by-product of yeast fermentation, serves as a crucial C2 precursor that is incorporated into the furanone structure.

Engineering of Microorganisms for Enhanced Yield (e.g., Saccharomyces cerevisiae)

Metabolic engineering of microorganisms, especially the yeast Saccharomyces cerevisiae, has proven to be a successful strategy for increasing the production yield of this compound. Genetic modifications are targeted at increasing the intracellular concentration of precursors and enhancing the activity of key enzymes in the biosynthetic pathway.

A primary strategy involves manipulating the availability of acetaldehyde. Deletion of the alcohol dehydrogenase gene, ADH1, in S. cerevisiae leads to a significant accumulation of intracellular acetaldehyde. This surplus of the C2 precursor directly enhances the yield of the final furanone product.

Another successful approach is the overexpression of the enzyme responsible for the final step of the synthesis. Increasing the gene copy number of YNL134C, which encodes an aldehyde reductase, results in higher enzymatic activity and consequently, increased productivity of this compound. Conversely, the knockout of this gene leads to a decrease in productivity, confirming its critical role.

| Genetic Modification | Target Gene/Protein | Mechanism of Action | Effect on Yield |

|---|---|---|---|

| Gene Deletion | ADH1 (Alcohol Dehydrogenase 1) | Blocks the conversion of acetaldehyde to ethanol, leading to acetaldehyde accumulation. | Increased |

| Gene Overexpression (Multicopy) | YNL134C (Aldehyde Reductase) | Increases the concentration of the enzyme catalyzing the final synthesis step. | Increased |

| Gene Knockout | YNL134C (Aldehyde Reductase) | Removes the enzyme responsible for the final synthesis step. | Decreased |

Enzymatic Synthesis using Oxidoreductases

The final step in the biosynthesis of this compound is an enzymatic reduction catalyzed by an oxidoreductase. In Saccharomyces cerevisiae, this function is performed by an aldehyde reductase encoded by the gene YNL134C.

This enzyme catalyzes the NADPH-dependent reduction of the precursor (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone. This precursor is formed through a Knoevenagel condensation between acetaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone, the latter being derived from the Maillard reaction. The reductase specifically acts on the ethylidene double bond of the precursor, converting it to the ethyl group of the final product. This enzymatic step is crucial for the formation of the flavor compound in yeast.

| Component | Role in Reaction |

|---|---|

| (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone | Substrate |

| Aldehyde Reductase (YNL134Cp) | Enzyme (Oxidoreductase) |

| NADPH | Cofactor (Reducing Agent) |

| This compound | Product |

Novel Synthetic Strategies and Methodological Advancements

Beyond biotechnological routes, chemical synthesis provides versatile methods for producing this compound and its analogs. Research has focused on developing efficient and high-yield strategies.

One commercially applied method involves the condensation of pentene nitrile with ethyl lactate, followed by an oxidation step using aqueous monoperoxisulfate to yield the target furanone. organic-chemistry.org Other modern approaches to the core 3(2H)-furanone structure, which represent methodological advancements, include the gold-catalyzed cyclization of γ-hydroxyalkynones and the catalyst-free cycloisomerization of allenic hydroxyketones in water, highlighting a move towards milder and more environmentally benign conditions. scispace.com Another synthetic route proceeds through the hydrogenolysis and subsequent acid hydrolysis of isoxazole derivatives, which allows for the preparation of a series of 3(2H)-furanones with varied side chains. mdpi.com

Chemical Reactions and Transformations of this compound

The chemical nature of this compound, containing a cyclic ketone, an enol, and an electron-rich ring system, dictates its reactivity, particularly in redox reactions.

Oxidation Reactions

The compound is known to be sensitive to atmospheric oxygen. organic-chemistry.org In the presence of air, it undergoes oxidation to form an oxygenated derivative. organic-chemistry.org This reactivity underlies its function as both an antioxidant and a pro-oxidant in different chemical environments. As an antioxidant, it can neutralize free radicals. Conversely, in its pro-oxidant role, it can participate in redox cycling with transition metal ions. For instance, 4-hydroxy-3(2H)-furanones can reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺), a process that leads to the generation of superoxide (B77818) radicals and other reactive oxygen species. masterorganicchemistry.com

Reduction Reactions

The ketone functional group within the furanone ring is susceptible to reduction. Standard reducing agents used in organic chemistry, such as sodium borohydride (NaBH₄), are capable of reducing ketones to secondary alcohols. commonorganicchemistry.comwpmucdn.com Applying this principle, the carbonyl group at the C3 position of this compound would be reduced to a hydroxyl group. This transformation would yield the corresponding 5-ethyl-2-methyl-2,3-dihydrofuran-3,4-diol. Under typical conditions with NaBH₄, the enol double bond within the ring would remain intact, allowing for selective reduction of the ketone.

Substitution Reactions

The class of 4-hydroxy-3(2H)-furanones, to which this compound belongs, can undergo substitution reactions, particularly with sulfur-containing nucleophiles. While specific studies on this compound are limited, research on the closely related analogue, 4-hydroxy-5-methyl-3(2H)-furanone (HMF), provides significant insight.

When HMF reacts with hydrogen sulfide or the amino acid cysteine, the hydroxyl group at the C4 position is substituted, leading to the formation of sulfur-containing heterocyclic compounds. This reaction is crucial in the development of meaty and savory flavors during food processing. The reaction of HMF with hydrogen sulfide yields products such as 2-methyl-3-furanthiol and 2-methyl-3-thiophenethiol. acs.org Similarly, reacting HMF with cysteine at elevated temperatures (e.g., 140°C at pH 4.5) produces a complex mixture of volatile sulfur compounds, including thiophenones, dithiolanones, and disulfides. acs.org Given the structural similarity, this compound is expected to undergo analogous substitution reactions, where the C4 hydroxyl group is replaced by a thiol group, contributing to the formation of complex flavor profiles.

Table 1: Products from the Reaction of 4-hydroxy-5-methyl-3(2H)-furanone (HMF) with Sulfur Compounds

| Reactant | Key Product Classes Identified |

|---|---|

| Cysteine | Disulfides, Thiols, Dithiolanones, Thiophenones, Dithianones, Thienothiophenes |

This table is based on reactions of the analogue compound HMF, which are indicative of the reactivity of this compound.

Maillard Reaction Pathways and Mechanisms

This compound, also known as homofuraneol or HEMF, is a well-documented product of the Maillard reaction. mdpi.comacs.orgresearchgate.net Its formation is not from hexose sugars, which typically produce the dimethyl analogue (Furaneol®), but rather from the reaction between pentose sugars and specific amino acids. acs.orgresearchgate.net

The primary pathway involves the reaction of a pentose (such as D-xylose, ribose, or arabinose) with the amino acid L-alanine. acs.orgresearchgate.net The proposed mechanism proceeds through several key stages:

Amadori Compound Formation: The initial reaction between the pentose and L-alanine forms an Amadori compound.

Enolization: The Amadori compound undergoes 2,3-enolization to form a 1-deoxypentosone intermediate. researchgate.net

Strecker Degradation and Chain Elongation: Concurrently, L-alanine undergoes Strecker degradation to produce acetaldehyde (a C2 fragment). mdpi.com This acetaldehyde then reacts with the 1-deoxypentosone, elongating the carbon chain. researchgate.net

Cyclization and Reduction: The resulting intermediate cyclizes and is subsequently reduced to form the final this compound molecule. researchgate.net

Labeling experiments using 13C-labeled L-alanine have confirmed the incorporation of the C2 fragment from alanine (B10760859) into the furanone structure. researchgate.net An alternative, though less dominant, pathway involves the fragmentation of the pentose sugar itself, followed by recombination of the fragments. researchgate.net

Table 2: Key Components in the Maillard Reaction Formation of this compound

| Component Type | Specific Example(s) | Role in Pathway |

|---|---|---|

| Reactants | D-Xylose, L-Alanine | Primary sugar and amino acid sources |

| Key Intermediates | Amadori Compound, 1-Deoxypentosone | Formed after initial condensation and enolization |

| Strecker Aldehyde | Acetaldehyde | C2 fragment from L-alanine for chain elongation |

| Final Product | this compound | Target flavor compound |

Derivatization for Enhanced Stability or Specific Applications

The inherent instability of 4-hydroxy-3(2H)-furanones like this compound can limit their application. Derivatization, particularly through glycosylation, is a key strategy to enhance stability and create precursors for specific uses. mdpi.comnih.gov

Derivatization for Enhanced Stability: Biomimetic enzymatic synthesis has been successfully used to convert this compound (in its tautomeric form, EHMF) into its corresponding glucosides. mdpi.com Using enzymes such as sucrose phosphorylase or specific glucosyltransferases (UGTs), the hydroxyl group is linked to a glucose molecule. mdpi.com This process yields two major products: 2-ethyl-5-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside and 5-ethyl-2-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside. mdpi.com These resulting glucosides are noted to be significantly more stable than the parent aglycone. mdpi.com This increased stability makes them suitable for storage and incorporation into various matrices where the original compound might degrade.

Derivatization for Specific Applications: The glucoside derivatives of this compound serve as stable, non-volatile flavor precursors, often referred to as "pro-flavors" or "pro-fragrances". researchgate.net These derivatives can be incorporated into food, beverage, or cosmetic products. nih.gov The flavor is later released when the glycosidic bond is cleaved, which can occur through enzymatic hydrolysis (e.g., by enzymes present in saliva or during further processing) or changes in pH. mdpi.com This controlled-release mechanism is a specific application that allows for the delivery of the fresh, characteristic caramel-like aroma at the point of consumption. The biotechnological production of these aroma glucosides is therefore of high interest to the food and cosmetic industries. nih.gov

Table 3: Comparison of this compound and its Glucoside Derivative

| Property | Parent Compound (Aglycone) | Glucoside Derivative |

|---|---|---|

| Chemical Nature | Volatile flavor compound | Non-volatile glycoside |

| Stability | Relatively unstable | More stable |

| Application | Direct flavoring agent | Stable flavor precursor ("pro-flavor") for controlled release |

Natural Occurrence and Biosynthesis

Distribution in Natural Products

This furanone is a key volatile component found in a variety of natural and processed foods, where it significantly influences their characteristic sensory properties.

Fermentation and heat processing are common pathways that lead to the formation of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one in several widely consumed products.

Soy Sauce: The compound is considered a key flavor component in shoyu (soy sauce), contributing to its complex aroma profile. perfumerflavorist.comcenmed.comnih.govnih.gov Its presence is a result of the fermentation process involving microorganisms like yeast. nih.govacs.org

Roasted Coffee: Roasting of coffee beans induces the Maillard reaction, a chemical reaction between amino acids and reducing sugars, which generates a plethora of aroma compounds, including this compound. perfumerflavorist.comcenmed.comsigmaaldrich.comcoffeeresearch.org

Wine: This compound, along with its structural analog 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), has been identified in both red and white wines, where it imparts caramel-like notes. nih.govresearchgate.net Its concentration can vary depending on the grape variety and aging process. researchgate.net

Table 1: Presence of this compound in Fermented Products

| Product | Role of the Compound | References |

|---|---|---|

| Soy Sauce | Key flavor and fragrant component | perfumerflavorist.comcenmed.comnih.govnih.gov |

| Roasted Coffee | Volatile aroma constituent | perfumerflavorist.comcenmed.comsigmaaldrich.comcoffeeresearch.org |

| Wine | Contributes caramel (B1170704) odor notes | nih.govresearchgate.net |

While less commonly documented than its analog HDMF (Furaneol), this compound is also found in the volatile fractions of certain fruits.

Blackberries: This compound is a recognized volatile component of blackberries. cenmed.comsigmaaldrich.com

Table 2: Occurrence of this compound in Fruits

| Fruit | Common Name of Compound | References |

|---|---|---|

| Blackberries | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | cenmed.comsigmaaldrich.com |

| Strawberries | 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF) | nih.gov |

Biosynthetic Pathways in Biological Systems

The formation of this compound is not limited to heat-induced chemical reactions; it is also synthesized de novo by various microorganisms through specific enzymatic pathways.

Yeast species, particularly those used in food fermentations, are capable of producing this important flavor compound.

Yeast Species: Strains of Saccharomyces cerevisiae and Zygosaccharomyces rouxii, both crucial in soy sauce fermentation, have been shown to produce 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF). nih.govacs.org Studies have focused on enhancing this production in Saccharomyces cerevisiae for industrial applications. digitellinc.comresearchgate.netnih.gov

The final steps in the biosynthesis of HEMF in microorganisms are catalyzed by specific oxidoreductases.

Aldehyde Reductases: In Saccharomyces cerevisiae, an aldehyde reductase, encoded by the gene YNL134C, has been identified as the key enzyme responsible for HEMF formation. nih.gov This enzyme catalyzes the reduction of the precursor (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone in an NADPH-dependent manner. nih.gov

Enone Oxidoreductases: Enone oxidoreductases are also vital for HEMF production. digitellinc.comresearchgate.net An enone oxidoreductase from the yeast Naumovozyma dairenensis has been successfully used to increase HEMF yield in engineered Saccharomyces cerevisiae. digitellinc.comnih.gov This class of enzymes is also responsible for the final step in the biosynthesis of the related compound HDMF in strawberries, where they reduce the exocyclic double bond of the precursor molecule. nih.govoup.comnih.gov

The carbon backbone of furanones originates from sugar metabolism, with the pentose (B10789219) phosphate (B84403) pathway (PPP) playing a crucial role in supplying the necessary precursors.

The PPP is a metabolic pathway parallel to glycolysis that generates NADPH and pentoses (five-carbon sugars), such as ribose 5-phosphate. wikipedia.orgkhanacademy.org In the biosynthesis of HEMF in yeast, the precursor 4-hydroxy-5-methyl-3(2H)-furanone is derived from the Maillard reaction involving ribose and glycine. nih.gov Ribose is a direct product of the pentose phosphate pathway. wikipedia.orgkhanacademy.org The PPP provides essential intermediates, like ribose-5-phosphate (B1218738) and erythrose-4-phosphate, which serve as building blocks for nucleotides and aromatic amino acids, and also as precursors for furanone structures. numberanalytics.comnih.gov The formation of EHMF can arise from a C5 diketose, derived from a C5 carbohydrate like ribose, and a C2 fragment from the amino acid alanine (B10760859). nih.govmdpi.com This highlights the central role of the PPP in providing the initial C5 sugar framework for the biosynthesis of this important flavor compound.

De Novo Biosynthesis in Microorganisms (e.g., Yeast Species)

Genetic and Metabolic Engineering for Biosynthetic Enhancement

Efforts to enhance the production of furanones through biotechnological means have shown promise, with research often focusing on the well-studied analogue, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol), and applying findings to this compound (EHMF).

Key enzymatic targets for genetic modification include enone oxidoreductases and glycosyltransferases. In strawberries, an enone oxidoreductase (FaEO/FaQR) catalyzes the final step in HDMF biosynthesis. nih.govnih.gov The characterization of this enzyme has provided a foundation for improving strawberry flavor. nih.gov Researchers have successfully used EHMF and its direct precursor as surrogates to study the reaction mechanism of this enzyme, indicating a shared catalytic process that could be targeted for enhancement. nih.gov More directly, studies have focused on screening and remodeling enone oxidoreductases to achieve high-level production of EHMF in engineered Saccharomyces cerevisiae. acs.org

Another avenue for metabolic engineering is the manipulation of glucosylation, a natural process where a glucosyl group is attached to the furanone. In strawberries, specific UDP-glycosyltransferases (UGTs), namely UGT71K3a and UGT71K3b, have been identified to catalyze the glucosylation of EHMF. nih.govresearchgate.net Site-directed mutagenesis on these UGTs has been shown to enhance their activity for the related compound HDMF, suggesting a viable strategy for modifying the accumulation and stability of EHMF in biological systems. nih.gov

Formation via Non-Enzymatic Processes (e.g., Maillard Reaction)

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that typically requires heat, is a primary non-enzymatic pathway for the formation of this compound. nih.govnih.govmdpi.com This reaction is responsible for the compound's presence in a wide array of cooked and thermally processed foods. researchgate.net Interestingly, while it is a hallmark of cooked foods, the compound is also thought to be produced by yeast during the fermentation of products like soy sauce, likely from a Maillard intermediate. nih.gov

Precursors and Reaction Conditions Leading to Formation

The formation and yield of this compound are highly dependent on the specific precursors and reaction conditions.

Precursors : Research indicates two main precursor pathways. The first involves the reaction of C7 sugars, which proceed through Amadori product intermediates. nih.govmdpi.com An alternative and significant pathway involves the chain elongation of a pentose (a C5 sugar) derivative. imreblank.ch In this route, a C5 diketose, derived from a pentose sugar like D-xylose, ribose, or arabinose, reacts with a C2 fragment derived from the amino acid L-alanine. nih.govmdpi.comresearchgate.net

Reaction Conditions : The environment in which the Maillard reaction occurs plays a critical role. Key factors include the types and quantities of available sugars and amino acids, the pH of the system, and the heating temperature and duration. nih.gov Laboratory studies have demonstrated the formation of this furanone by heating D-xylose and L-alanine for one hour at 90°C in a phosphate buffer at a neutral pH of 7.0. imreblank.chresearchgate.net The amount of water present also influences the reaction; formation of the related compound Furaneol is enhanced in aqueous solutions compared to dry-heating conditions, which tend to favor caramelization processes. scispace.com

| Precursor Category | Specific Examples | Reaction Conditions | Reference |

|---|---|---|---|

| Sugars | C7 Sugars, Pentoses (D-xylose, ribose, arabinose) | Heating (e.g., 90°C - 120°C), Neutral pH (e.g., 7.0), Aqueous environment | mdpi.com, imreblank.ch, nih.gov, researchgate.net |

| Amino Acids | L-alanine |

Intermediates and Reaction Mechanisms

The mechanism for the formation of this compound from pentoses and alanine in the Maillard reaction involves several key intermediates. The pathway is initiated by the reaction between the sugar and amino acid to form an Amadori compound. nih.govmdpi.comresearchgate.net

This Amadori compound undergoes 2,3-enolization to form a 1-deoxyosone intermediate. imreblank.ch A crucial subsequent step is the chain elongation of this C5 1-deoxypentosone. This occurs via the addition of a C2 Strecker aldehyde (acetaldehyde), which is generated from the degradation of L-alanine. imreblank.chresearchgate.net This C5 + C2 reaction leads to the formation of acetylformoin-type intermediates. researchgate.net The final step is the reduction of these intermediates to yield the target furanone. researchgate.net An open-chain tautomer, 3,4-dihydroxy-3-hexene-2,5-dione (also known as diacetylformoin), has been identified as an odorless intermediate that exists in aqueous solutions before cyclizing. nih.gov

Comparative Analysis with Biosynthesis of Related Furanones (e.g., Furaneol)

The formation of this compound (EHMF) is often compared with its lower homologue, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol), revealing distinct yet related pathways.

In Maillard Reactions : The structural difference between these two furanones arises directly from their precursors. HDMF is typically formed from hexoses (C6 sugars) or from a pentose (C5) reacting with a C1 fragment derived from the amino acid glycine. imreblank.chnih.govmdpi.com In contrast, EHMF is formed from C7 sugars or, more commonly, from a pentose (C5) reacting with a C2 fragment from alanine. imreblank.chnih.govmdpi.com This C5+C1 (glycine) versus C5+C2 (alanine) precursor relationship is a key differentiator in pentose-based model systems. researchgate.net

In Biosynthesis : The biosynthesis of HDMF in strawberries is the most studied pathway, with D-fructose-1,6-diphosphate identified as the key natural progenitor. nih.gov The final step involves the reduction of the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) by an enone oxidoreductase. nih.govnih.gov The biosynthetic route for EHMF in plants is less defined. nih.gov However, the successful use of EHMF and its precursor to study the HDMF-forming enzyme suggests a highly similar final enzymatic step. nih.gov Furthermore, the biosynthesis of EHMF has been demonstrated in yeasts, where an enone oxidoreductase is also implicated. acs.org

| Compound | Maillard Precursors (Sugar + Amino Acid Fragment) | Known Biosynthetic Precursor (in Strawberries) | Reference |

|---|---|---|---|

| EHMF | Pentose (C5) + Alanine (C2) | Not fully elucidated, but involves enone oxidoreductase | mdpi.com, researchgate.net, acs.org |

| Furaneol (HDMF) | Hexose (C6) or Pentose (C5) + Glycine (C1) | D-fructose-1,6-diphosphate | mdpi.com, nih.gov, nih.gov |

Glucosylation and Other Metabolic Transformations

Once formed, this compound can undergo further metabolic transformations, with glucosylation being the most significant.

Glucosylation : This process involves the enzymatic attachment of a glucose molecule to the furanone. Specifically, EHMF is converted to its 4-O-α-D-glucopyranoside. nih.govmdpi.com This transformation is catalyzed by UDP-glycosyltransferase (UGT) enzymes, with several specific UGTs (UGT71K3a/b, UGT73B24, UGT71W2, UGT73B23) identified in strawberries as being active on EHMF. nih.govresearchgate.net Glucosides are generally more stable than their aglycone counterparts but can be hydrolyzed back to the active flavor compound. nih.govmdpi.com

Tautomerism : As previously mentioned, the compound exists as a mixture of two tautomers: this compound and 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone. nih.govnih.gov This equilibrium is a result of keto-enol tautomerism, a fundamental characteristic of its molecular structure. nih.gov

Biological Activities and Mechanistic Studies

Antioxidant Properties and Mechanisms

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one, a naturally occurring furanone found in various foods and also formed during the Maillard reaction, has demonstrated notable antioxidant capabilities. The unique structure of 3(2H)-furanones allows them to function as both pro-oxidants and anti-oxidants, contributing to their complex biological effects.

The ability of this compound to neutralize free radicals has been evaluated using standard assays. In a study investigating the whitening effect of a mixture of isomers including this compound, referred to as HEMF, strong radical scavenging activity was observed in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay. The concentration required to inhibit 50% of the DPPH radical (SC50) was determined to be 1.5 mg/L. While specific quantitative data from 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for this particular compound are not extensively detailed in the available literature, the demonstrated efficacy in the DPPH assay underscores its potential as a potent free radical scavenger.

Interactive Data Table: DPPH Radical Scavenging Activity of HEMF

| Compound | Assay | SC50 Value |

| HEMF (isomer mixture) | DPPH | 1.5 mg/L |

Research has highlighted the efficacy of this compound in preventing the oxidative degradation of lipids. A study comparing the antioxidative activities of four 4-hydroxy-3(2H)-furanones found that 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF), which includes the target compound, exhibited a higher suppression effect on lipid peroxidation in human plasma than the other furanones tested. This suggests a significant protective role against the cellular damage caused by lipid peroxidation.

While direct and extensive studies on the protective effects of this compound against oxidative stress in specific cellular models are limited in the currently available scientific literature, its established free radical scavenging and lipid peroxidation inhibition activities strongly suggest a protective role. The ability to counteract reactive oxygen species (ROS) is fundamental to preventing cellular damage, and the demonstrated antioxidant capacity of this furanone indicates its potential to mitigate oxidative stress at the cellular level. Further research is warranted to elucidate the specific mechanisms and extent of this protection in various cell types.

The inherent antioxidant properties of this compound, coupled with its natural occurrence in a variety of fruits and processed foods, position it as a promising ingredient for the development of functional foods and health-related products. Its formation during the Maillard reaction, a common process in food preparation, further enhances its presence in the human diet. The exploration of its potential benefits in health-related products is an active area of research, with its antioxidant capacity being a key focus for enhancing product quality and consumer appeal.

Antimicrobial Activity

Emerging research on furanone compounds has indicated their potential as antimicrobial agents. While studies specifically targeting this compound are not abundant, investigations into structurally similar compounds provide valuable insights into its potential efficacy.

Studies on related furanone derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. For instance, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been shown to exhibit broad-spectrum antimicrobial activities. Furthermore, certain 2(5H)-furanone derivatives have displayed selective and potent activity against Gram-positive bacteria, including various strains of Staphylococcus aureus. One such derivative, F105, was effective against both methicillin-sensitive and -resistant S. aureus. While these findings are promising, direct and detailed studies are required to determine the specific minimum inhibitory concentrations (MIC) and the full spectrum of activity of this compound against a range of Gram-positive and Gram-negative bacterial strains.

Comparative Analysis with Other Furanones

The biological activities of this compound (EHMF) have often been evaluated in comparison to other structurally similar 4-hydroxy-3(2H)-furanones. These studies highlight how small changes in the alkyl substituents on the furanone ring can influence their antioxidative potential.

In a comparative study, the antioxidative activities of four furanones were assessed. While all tested compounds—EHMF, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), 4-hydroxy-5-methyl-3(2H)-furanone (HMF), and 2,5-diethyl-4-hydroxy-3(2H)-furanone (DEHF)—showed similar antioxidative capabilities in a ferric ion reduction model, their efficacy in a more biologically relevant system varied. Specifically, EHMF and HDMF demonstrated a significantly higher suppressive effect on lipid peroxidation in human plasma compared to the other furanones tested nih.govtandfonline.com.

| Compound | Structure | Suppression of Lipid Peroxidation in Human Plasma |

|---|---|---|

| This compound (EHMF) |  | High |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) |  | High |

| 4-Hydroxy-5-methyl-3(2H)-furanone (HMF) |  | Lower than EHMF/HDMF |

| 2,5-Diethyl-4-hydroxy-3(2H)-furanone (DEHF) |  | Lower than EHMF/HDMF |

This comparative analysis underscores that while the core furanone structure confers antioxidant properties, the nature of the alkyl groups at the C2 and C5 positions plays a crucial role in modulating the degree of this activity, particularly in biological lipid environments.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. Furanones, particularly halogenated derivatives isolated from marine algae, are well-known for their ability to interfere with QS systems ucc.ienih.govoup.com. However, the activity of non-halogenated furanones like this compound (EHMF) appears to be less potent.

The primary mechanism by which furanones disrupt bacterial communication is by acting as antagonists to the N-acylhomoserine lactone (AHL) signal receptors nih.gov. This interference prevents the activation of QS-regulated genes responsible for virulence and biofilm formation.

A study evaluating a wide range of natural and synthetic furanones on the QS-reporter bacterium Chromobacterium violaceum tested the effect of EHMF (also referred to as emoxyfurane) on the production of the purple pigment violacein, a QS-controlled trait nih.gov. The results indicated that at a concentration of 10⁻⁴ M, EHMF exhibited only minimal inhibition of violacein production, suggesting a weak effect on the AHL-mediated signaling system in this model nih.gov. This contrasts sharply with halogenated furanones, which show potent inhibitory activity in the same assays ucc.ienih.gov.

The ability to inhibit QS is directly linked to the potential of a compound to control biofilm formation and reduce bacterial virulence. Biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to antibiotics and host immune responses nih.gov.

In a screening of various natural substances for their ability to inhibit biofilm formation by the nosocomial pathogen Klebsiella pneumoniae, this compound was included among the tested compounds. The study found that other furanones, such as 3-methyl-2(5H)-furanone, had a significant inhibitory effect, reducing biofilm formation by over 67%. However, this compound was not highlighted as one of the effective inhibitors in this particular study. While many synthetic furanones are effective at preventing biofilm formation and can even make existing biofilms more susceptible to conventional antibiotics, the potential of EHMF in this application appears limited based on available data nih.govnih.gov.

Other Reported Physiological Activities

A significant physiological activity reported for this compound (EHMF) is its ability to inhibit the development of cataracts. This effect has been demonstrated in animal models and is strongly linked to the compound's antioxidant properties nih.govtandfonline.com.

Cataracts are characterized by the opacification of the eye's lens, a process often exacerbated by oxidative stress from reactive oxygen species tandfonline.comnih.gov. The lens has natural antioxidant defense mechanisms, but when these are overwhelmed, damage to lens proteins can occur, leading to aggregation and loss of transparency tandfonline.commdpi.com.

Studies using a spontaneous cataract rat model (ICR/f) found that EHMF, along with the related compound HDMF, effectively inhibited cataract formation nih.govtandfonline.com. The proposed mechanism for this protective effect is the potent antioxidative activity of these furanones within the lens tissue. They are believed to counteract oxidative stress by scavenging superoxide (B77818) radicals and suppressing lipid peroxidation, thereby protecting the lens components from oxidative damage that leads to cataractogenesis nih.govtandfonline.com.

| Compound | Effect on Spontaneous Cataract Rat (ICR/f) | Proposed Mechanism |

|---|---|---|

| This compound (EHMF) | Inhibited cataract formation | Antioxidative activity against superoxide radicals and lipid peroxidation in lens tissue nih.govtandfonline.com |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Inhibited cataract formation | Antioxidative activity against superoxide radicals and lipid peroxidation in lens tissue nih.govtandfonline.com |

Molecular Mechanisms of Biological Action

The biological effects of this compound are primarily initiated through its interaction with specific protein receptors, leading to a cascade of intracellular events. The following sections detail the current understanding of these molecular mechanisms.

Interaction with Biological Receptors (e.g., Olfactory Receptors)

The primary mechanism by which this compound exerts its biological influence is through its interaction with olfactory receptors (ORs), which are members of the G protein-coupled receptor (GPCR) superfamily. wikipedia.org Research has identified a specific human olfactory receptor, OR5M3 , that is selectively activated by this compound (also known as homofuraneol) and its structural analog, Furaneol. acs.orgeurekalert.org

A screening study involving 616 human olfactory receptor variants demonstrated that both homofuraneol and Furaneol exclusively activate OR5M3. acs.org This specificity suggests that OR5M3 is a narrowly tuned receptor, primarily responsible for the detection of these caramel-like odorants. acs.orgeurekalert.org The activation of OR5M3 by homofuraneol is concentration-dependent, with a significant response observed at a concentration of 1000 μmol/L. acs.orgnih.gov The interaction between the odorant molecule and the receptor is a critical initiating event, triggering a conformational change in the receptor protein that sets off a downstream signaling cascade.

| Compound | Activated Olfactory Receptor | Concentration for Significant Activation | Odor Quality |

|---|---|---|---|

| This compound (Homofuraneol) | OR5M3 | 1000 μmol/L | Caramel-like |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | OR5M3 | 1000 μmol/L | Caramel-like |

| Sotolone | OR8D1 | Not specified in provided context | Seasoning-like |

Role in Signal Transduction Pathways

The binding of this compound to OR5M3 initiates a well-characterized signal transduction cascade, which is the canonical pathway for olfactory signaling. nih.govreactome.org This process converts the chemical signal of the odorant into an electrical signal that is transmitted to the brain.

The key steps in this signal transduction pathway are as follows:

G Protein Activation: Upon activation by the odorant, the OR5M3 receptor, like other olfactory receptors, couples to a specific heterotrimeric G protein, Gαolf. nih.gov This coupling causes the Gαolf subunit to release guanosine diphosphate (GDP) and bind guanosine triphosphate (GTP), leading to its activation and dissociation from the βγ subunits.

Adenylyl Cyclase Activation and cAMP Production: The activated Gαolf subunit then stimulates adenylyl cyclase type III (ACIII), an enzyme embedded in the cell membrane. nih.gov ACIII catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), leading to a rapid increase in the intracellular concentration of this second messenger.

Opening of Cyclic Nucleotide-Gated (CNG) Channels: The rise in cAMP levels directly gates cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the olfactory sensory neuron. nih.govreactome.org The binding of cAMP to these channels causes them to open, allowing an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the cell.

Depolarization and Action Potential Generation: The influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane. This initial depolarization is further amplified by the opening of calcium-activated chloride channels. The resulting receptor potential, if it reaches the threshold, triggers the generation of action potentials, which are then propagated along the neuron's axon to the olfactory bulb of the brain for processing. nih.gov

| Molecule | Role | Function |

|---|---|---|

| OR5M3 | Olfactory Receptor | Binds to this compound and initiates the signaling cascade. |

| Gαolf | G Protein | Activated by the receptor and in turn activates adenylyl cyclase. |

| Adenylyl Cyclase III (ACIII) | Enzyme | Catalyzes the production of cAMP from ATP. |

| Cyclic Adenosine Monophosphate (cAMP) | Second Messenger | Binds to and opens cyclic nucleotide-gated ion channels. |

| Cyclic Nucleotide-Gated (CNG) Channels | Ion Channel | Allows the influx of Ca2+ and Na+, leading to depolarization. |

Analytical Methods and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one, providing the necessary resolving power to separate it from complex sample matrices and from its own isomers.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution makes it ideal for separating the compound from other flavor components. When coupled with detectors such as a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides a powerful analytical tool.

The retention of the compound is typically characterized by its Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkane standards. This allows for comparison of data across different systems. The RI value depends on the polarity of the stationary phase used in the GC column. For non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5), retention indices are reported in the range of 1140. nih.govnist.gov For more polar columns, such as those with a polyethylene (B3416737) glycol phase (e.g., DB-Wax), the retention indices are significantly higher, typically in the range of 2080-2111. nih.govchemicalbook.com

A stable isotope dilution assay using gas chromatography-mass spectrometry (GC-MS) has been developed for the accurate quantification of this compound, which helps to correct for losses during sample preparation and analysis.

Table 1: Reported Gas Chromatography Retention Indices for this compound

| Column Type | Active Phase | Reported Retention Index (RI) | Source |

|---|---|---|---|

| Standard Non-Polar | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | 1140 | nih.gov |

| Standard Non-Polar | Polydimethylsiloxane (e.g., SE-30) | 1078 | nih.gov |

| Standard Polar | Polyethylene Glycol (e.g., DB-Wax, Carbowax 20M) | 2080, 2088, 2090, 2111 | nih.govchemicalbook.com |

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC, particularly for thermally sensitive compounds or when derivatization is not desirable. For furanone compounds, reversed-phase HPLC is the most common approach.

This technique typically employs a non-polar stationary phase, most often a C18 (octadecylsilyl) column, and a polar mobile phase. libretexts.org The mobile phase usually consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile, with an acidic buffer (e.g., acetate, formate, or phosphate) to control the pH and ensure the compound is in a consistent ionic state. libretexts.orgspectrabase.com Detection is commonly achieved using an ultraviolet (UV) detector, as the furanone ring system possesses a chromophore that absorbs light in the UV region.

The complete separation of the four isomers of this compound (the (2R)- and (2S)- enantiomers of the 5-ethyl tautomer, and the (5R)- and (5S)- enantiomers of the 2-ethyl tautomer) is a significant analytical challenge. This requires chiral recognition, which can be achieved using chiral stationary phases (CSPs) in HPLC.

Research has confirmed the successful separation of all four isomers through "chromatographic optical resolution," demonstrating the feasibility of this approach. nist.gov While specific, detailed methods for this compound are not widely published, the separation of related chiral furanones has been achieved using polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide phases (e.g., teicoplanin). nist.gov These phases create transient diastereomeric complexes with the individual enantiomers, allowing them to be separated chromatographically. The separation of the two tautomers, which are constitutional isomers, can be achieved on both chiral and achiral columns, while the resolution of the enantiomeric pairs requires a chiral environment.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the furanone core and the placement of the methyl and ethyl substituents. imreblank.ch

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Key expected signals include a triplet and a quartet for the ethyl group, a doublet for the C2-methyl group, and a quartet for the proton at the C2 position. The hydroxyl proton signal may be broad and its position can vary.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum will show characteristic signals for the carbonyl carbon (C=O), the enolic carbons (C=C-OH), and the aliphatic carbons of the methyl and ethyl groups, as well as the carbon attached to the ring oxygen.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| CH₃ (of ethyl group) | ¹H | ~1.0-1.2 | Triplet (t) |

| CH₂ (of ethyl group) | ¹H | ~2.2-2.4 | Quartet (q) |

| CH₃ (at C2) | ¹H | ~1.3-1.5 | Doublet (d) |

| H (at C2) | ¹H | ~4.0-4.3 | Quartet (q) |

| OH | ¹H | Variable | Singlet (s, broad) |

| C=O (C3) | ¹³C | ~195-205 | - |

| C-OH (C4) | ¹³C | ~170-180 | - |

| C-Et (C5) | ¹³C | ~120-130 | - |

| C-O (C2) | ¹³C | ~75-85 | - |

| CH₂ (of ethyl group) | ¹³C | ~20-25 | - |

| CH₃ (of ethyl group) | ¹³C | ~8-12 | - |

| CH₃ (at C2) | ¹³C | ~14-18 | - |

Mass spectrometry, especially when coupled with GC (GC-MS), is fundamental for the identification and structural analysis of this compound. In electron ionization (EI) mode, the molecule undergoes fragmentation to produce a characteristic pattern of ions. The molecular ion ([M]⁺) peak is observed at a mass-to-charge ratio (m/z) of 142.

The fragmentation pathways have been studied in detail using both unlabeled and isotopically labeled compounds. Key fragmentation events include the loss of a methyl radical (•CH₃) to form an ion at m/z 127, and the loss of an ethyl radical (•C₂H₅) resulting in an ion at m/z 113. Another significant fragmentation involves the cleavage of the ethyl group's C-C bond, leading to the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement, producing a prominent ion at m/z 114. Further fragmentation leads to characteristic ions at m/z 85, 71, and 43 (the acetyl ion, [CH₃CO]⁺).

Tandem mass spectrometry (MS/MS) provides even greater structural detail by isolating a specific ion (e.g., the protonated molecule [M+H]⁺ at m/z 143) and fragmenting it further to observe its daughter ions. This technique is highly specific and is used for unambiguous confirmation and quantification in complex matrices.

Table 3: Major Electron Ionization (EI) Mass Spectral Fragments of this compound

| m/z | Proposed Ion Structure / Neutral Loss | Source |

|---|---|---|

| 142 | [M]⁺ (Molecular Ion) | |

| 127 | [M - CH₃]⁺ | |

| 114 | [M - C₂H₄]⁺ (McLafferty rearrangement) | |

| 113 | [M - C₂H₅]⁺ | |

| 85 | [M - C₂H₅ - CO]⁺ or [C₄H₅O₂]⁺ | |

| 71 | [C₃H₃O₂]⁺ | |

| 43 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features. These bands provide a molecular fingerprint, aiding in its identification and structural confirmation. While a complete experimental spectrum is not publicly available, typical vibrational frequencies for the functional groups in this molecule can be predicted based on established spectroscopic data for similar furanone structures.

Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3600-3200 | Stretching |

| C-H (alkane) | 3000-2850 | Stretching |

| C=O (ketone) | 1750-1700 | Stretching |

| C=C (alkene) | 1680-1620 | Stretching |

This table is generated based on typical IR frequencies for the respective functional groups and serves as a predictive guide.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

For chiral molecules like this compound, which can exist as two non-superimposable mirror images (enantiomers), determining the absolute configuration is essential. Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for this purpose. nih.govresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is unique to each enantiomer, exhibiting mirror-image patterns. nih.gov

The process of determining the absolute configuration using VCD involves comparing the experimentally measured VCD spectrum with theoretical spectra calculated for each possible enantiomer (R and S). nih.gov This computational modeling, often employing density functional theory (DFT), has become a reliable methodology for assigning the correct absolute configuration, even for complex and conformationally flexible molecules. nih.gov The application of VCD has been successfully demonstrated for related chiral furanones, such as sotolon and maple furanone, highlighting its utility in unambiguously assigning their (R) and (S) configurations where other methods like comparing optical rotation signs could be misleading. nih.govresearchgate.net This approach provides a robust alternative to traditional methods, which can sometimes be ambiguous for structurally similar compounds. researchgate.net

Extraction and Sample Preparation Methods

The isolation of this compound from complex matrices, such as food or biological samples, is a critical prerequisite for accurate analysis. The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of the furanone.

Due to its polarity and potential instability, specialized extraction techniques are often required. researchgate.net Solid-phase extraction (SPE) is a commonly employed method for sample cleanup and concentration. researchgate.net For instance, C18 cartridges have been successfully used to extract furanones from aqueous solutions like juices. researchgate.net Other methods that have been applied to related furanones include solid-phase microextraction (SPME), particularly headspace SPME (HS-SPME), which is suitable for volatile and semi-volatile compounds. researchgate.net In some cases, derivatization may be used to improve the chromatographic behavior and detection of the analyte. researchgate.net For example, furanones can be reacted with agents like pentafluorobenzyl bromide to create a less polar and more easily analyzable derivative by gas chromatography. researchgate.net

Quantitative Analysis in Complex Matrices (e.g., Food, Biological Samples)

Accurate quantification of this compound in complex samples necessitates the development of robust and sensitive analytical assays. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of this and related furanones due to its high sensitivity and selectivity. researchgate.net The NIST Chemistry WebBook provides Kovats retention indices for this compound on both polar and non-polar GC columns, which are essential data for method development. nist.gov

For enhanced sensitivity and specificity, especially in very complex matrices, tandem mass spectrometry (MS/MS) can be employed. researchgate.net Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) or UV detection is another viable approach, particularly for less volatile or thermally labile furanones. researchgate.net For instance, a reversed-phase HPLC method with UV detection at 290 nm has been developed for the analysis of a similar compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone. researchgate.net The development of these assays often involves optimizing parameters such as the chromatographic column, mobile phase or temperature program, and detector settings to achieve the desired performance.

The reliability of any quantitative method hinges on its proper standardization and validation. researchgate.net This process ensures that the analytical procedure is fit for its intended purpose and consistently produces accurate and reproducible results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

For the analysis of this compound, this would involve establishing a calibration curve using certified reference standards to determine the linear range of the assay. Accuracy is typically assessed by performing recovery studies, where a known amount of the standard is spiked into a blank matrix and the percentage recovered is calculated. Precision, which reflects the closeness of repeated measurements, is evaluated at different concentration levels. The LOD and LOQ, which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively, are also determined experimentally. The entire validation process should be thoroughly documented, often following guidelines from regulatory bodies or standards organizations. researchgate.net

Future Research Directions and Applications

Elucidation of Remaining Biosynthetic Gaps

The formation of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one (EHMF) is known to occur during the Maillard reaction, a series of chemical reactions between amino acids and reducing sugars. nih.govmdpi.com Specifically, it can arise from C7 sugars or through the combination of a C2 fragment from the amino acid alanine (B10760859) with a C5 diketose. nih.govmdpi.comresearchgate.net While this non-enzymatic pathway in thermally processed foods is generally understood, significant gaps remain in our knowledge of its biosynthesis in natural systems like plants and microorganisms. mdpi.comresearchgate.net

Future research is needed to identify the specific enzymatic steps and precursor molecules involved in its formation within these organisms. mdpi.comnih.gov For the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), studies in strawberries have identified D-fructose-1,6-diphosphate as the natural progenitor and a quinone oxidoreductase as a key enzyme in its synthesis. mdpi.com Similar detailed pathway analysis for EHMF is a critical area for future investigation. Additionally, the enzymes responsible for the stabilization of furanones in plants, such as glucosyltransferases that convert them into more stable glucosides, are yet to be fully characterized for EHMF. nih.govmdpi.com

Development of Novel Synthetic Routes with Improved Efficiency

While industrial synthesis of EHMF has been established since the 1970s, initially relying on methods like acid-catalyzed cyclization of diketone precursors, there is a continuous drive for more efficient and sustainable methods. Contemporary research is increasingly focused on biocatalytic and green chemistry approaches. sigmaaldrich.com

Future work in this area should target the development of novel synthetic strategies that offer higher yields, milder reaction conditions, and the use of renewable starting materials. sigmaaldrich.comresearchgate.net Exploring different catalytic systems, such as gold-catalyzed cyclizations of γ-hydroxyalkynones or base-induced intramolecular cyclizations, could lead to more efficient chemical syntheses. organic-chemistry.org Furthermore, optimizing biocatalytic routes, where enzymes or whole-cell systems are used to produce the compound, represents a promising avenue for environmentally friendly production.

In-depth Mechanistic Studies of Biological Activities

EHMF is recognized for its antioxidant properties. chemimpex.com Studies on related furanones have revealed a complex biological role, exhibiting both pro-oxidative and anti-oxidative behaviors depending on the cellular environment and the presence of specific oxygen species. mdpi.comresearchgate.net This dual activity highlights the need for more detailed mechanistic investigations into how EHMF interacts with biological systems.

A key area for future research is to elucidate the molecular mechanisms behind its observed biological effects. For instance, EHMF, along with HDMF, was shown to protect against superoxide (B77818) radicals in lens tissue, suggesting a potential role in inhibiting cataract formation in animal models. mdpi.com In-depth studies are required to identify the specific cellular pathways and molecular targets that mediate this protective effect. Understanding the structure-activity relationship and the redox chemistry of the furanone ring is fundamental to clarifying its physiological functions. nih.govresearchgate.net

Exploration of Therapeutic Potential

The biological activities of EHMF, particularly its antioxidant capacity, suggest it may have therapeutic applications. chemimpex.com The preclinical finding that it may help inhibit the onset of cataracts is a significant lead that warrants further investigation for its potential translation into a therapeutic strategy. mdpi.com